

Synthesis of 4-N-BOC-Amino-4-Carboxytetrahydropyran: An In-depth Technical Guide

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Compound of Interest

Compound Name:	4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN
Cat. No.:	B067323

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of **4-N-BOC-amino-4-carboxytetrahydropyran**, a valuable building block in medicinal chemistry and drug discovery. The document outlines a robust multi-step synthetic route commencing from the readily available tetrahydropyran-4-one. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to facilitate the replication and optimization of this synthesis in a laboratory setting.

Introduction

4-N-BOC-amino-4-carboxytetrahydropyran is a non-proteinogenic amino acid derivative incorporating a tetrahydropyran scaffold. This structural motif is of significant interest in drug design as it can impart favorable physicochemical properties, such as improved solubility and metabolic stability, to lead compounds. The presence of the orthogonally protected amino and carboxylic acid functionalities allows for its versatile incorporation into peptidic and non-peptidic structures through solid-phase or solution-phase synthesis. This guide details a common and efficient synthetic pathway involving a Strecker reaction, followed by Boc protection and nitrile hydrolysis.

Overall Synthetic Pathway

The synthesis of **4-N-BOC-amino-4-carboxytetrahydropyran** is typically achieved through a three-step sequence starting from tetrahydropyran-4-one. The overall transformation is depicted below:



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Figure 1: Overall synthetic workflow.

Experimental Protocols

Step 1: Strecker Synthesis of 4-Amino-4-cyano-tetrahydropyran

The initial step involves the formation of an α -aminonitrile from tetrahydropyran-4-one via the Strecker synthesis.[1][2][3] This one-pot reaction utilizes ammonium chloride as the ammonia source and potassium cyanide as the cyanide source.

Reaction Scheme:

Procedure:

- To a solution of tetrahydropyran-4-one (1 equivalent) in a mixture of ethanol and water (1:1 v/v), add ammonium chloride (1.5 equivalents).
- Stir the mixture at room temperature until all solids have dissolved.
- Cool the reaction mixture to 0-5 °C in an ice bath.
- Slowly add a solution of potassium cyanide (1.5 equivalents) in water dropwise, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-4-cyano-tetrahydropyran, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Boc Protection of 4-Amino-4-cyano-tetrahydropyran

The amino group of the α -aminonitrile is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ($(Boc)_2O$).^[4]

Reaction Scheme:

Procedure:

- Dissolve the crude 4-amino-4-cyano-tetrahydropyran (1 equivalent) in a suitable solvent such as a mixture of water and acetone.^[4]
- Add di-tert-butyl dicarbonate (1.1 equivalents).
- Stir the reaction mixture at room temperature for 4-12 hours.
- Monitor the reaction by TLC.
- After completion, remove the organic solvent under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- The crude product can be purified by silica gel column chromatography to afford pure 4-(Boc-amino)-4-cyano-tetrahydropyran.

Step 3: Hydrolysis of 4-(Boc-amino)-4-cyano-tetrahydropyran

The final step is the hydrolysis of the nitrile functionality to a carboxylic acid.[\[5\]](#) This can be achieved under either acidic or basic conditions. Acidic hydrolysis is presented here.

Reaction Scheme:

Procedure:

- To a solution of 4-(Boc-amino)-4-cyano-tetrahydropyran (1 equivalent) in a suitable solvent (e.g., a mixture of water and a co-solvent like dioxane), add a strong acid such as concentrated hydrochloric acid (e.g., 6 M HCl)[\[5\]](#).
- Heat the reaction mixture to reflux (e.g., 100 °C) for 6-12 hours.[\[5\]](#)
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
- Collect the solid precipitate by filtration.
- Wash the solid with cold water and dry under vacuum to yield the final product, 4-N-BOC-amino-4-carboxy-tetrahydropyran.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 4-N-BOC-amino-4-carboxy-tetrahydropyran.

Table 1: Reactants and Reagents

Step	Starting Material	Key Reagents	Molar Ratio (Typical)
1	Tetrahydropyran-4-one	NH ₄ Cl, KCN	1 : 1.5 : 1.5
2	4-Amino-4-cyano-tetrahydropyran	(Boc) ₂ O	1 : 1.1
3	4-(Boc-amino)-4-cyano-tetrahydropyran	Conc. HCl	1 : excess

Table 2: Reaction Conditions and Yields

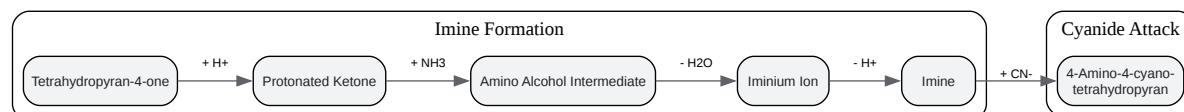
Step	Solvent	Temperature	Time	Typical Yield
1	Ethanol/Water	0 °C to RT	12-24 h	70-85%
2	Water/Acetone	RT	4-12 h	85-95%
3	Water/Dioxane	Reflux (100 °C)	6-12 h	~88% ^[5]

Note: Yields are indicative and can vary based on reaction scale and purification methods.

Mandatory Visualizations

Strecker Synthesis Mechanism

The mechanism of the Strecker synthesis involves the initial formation of an imine from the ketone, followed by the nucleophilic attack of the cyanide ion.

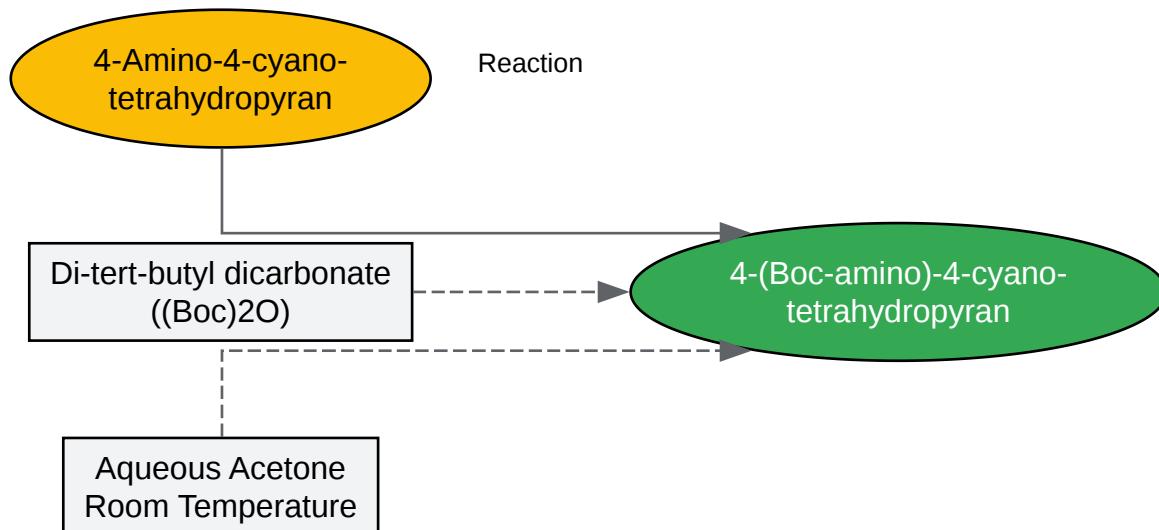


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Figure 2: Mechanism of the Strecker synthesis.

Boc Protection Workflow

The protection of the primary amine with a Boc group is a straightforward and high-yielding reaction.



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